molecular formula C12H11N3O3S B11234143 3-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Katalognummer: B11234143
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: AWUDNRACJYFOBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazole ring, an indole ring, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the indole ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce hydroxy or amino derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)ACETIC ACID
  • 2-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(2,4-DIBROMOPHENYL)ACETAMIDE

Uniqueness

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H11N3O3S

Molekulargewicht

277.30 g/mol

IUPAC-Name

2-amino-5-(3-hydroxy-5-methyl-2-oxo-1H-indol-3-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C12H11N3O3S/c1-5-2-3-7-6(4-5)12(18,10(17)14-7)8-9(16)15-11(13)19-8/h2-4,8,18H,1H3,(H,14,17)(H2,13,15,16)

InChI-Schlüssel

AWUDNRACJYFOBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C3C(=O)N=C(S3)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.